Cas no 867288-01-5 ([1,1'-Biphenyl]-4-amine, 3,5-difluoro-3'-(trifluoromethoxy)-)

[1,1'-Biphenyl]-4-amine, 3,5-difluoro-3'-(trifluoromethoxy)- structure
867288-01-5 structure
Product Name:[1,1'-Biphenyl]-4-amine, 3,5-difluoro-3'-(trifluoromethoxy)-
CAS No:867288-01-5
MF:C13H8F5NO
MW:289.200740814209
MDL:MFCD18400452
CID:1863539
PubChem ID:66997725
Update Time:2025-07-20

[1,1'-Biphenyl]-4-amine, 3,5-difluoro-3'-(trifluoromethoxy)- Chemical and Physical Properties

Names and Identifiers

    • [1,1'-Biphenyl]-4-amine, 3,5-difluoro-3'-(trifluoromethoxy)-
    • MFCD18400452
    • 3,5-Difluoro-3'-(trifluoromethoxy)-[1,1'-biphenyl]-4-amine
    • 3,5-Difluoro-3a(2)-(trifluoromethoxy)[1,1a(2)-biphenyl]-4-amine
    • 2,6-difluoro-4-[3-(trifluoromethoxy)phenyl]aniline
    • 3,5-Difluoro-3'-(trifluoromethoxy)[1,1'-biphenyl]-4-amine
    • 867288-01-5
    • 3,5-difluoro-3'-(trifluoromethoxy)biphenyl-4-amine
    • DTXSID401197260
    • starbld0017997
    • SCHEMBL1337684
    • MDL: MFCD18400452
    • Inchi: 1S/C13H8F5NO/c14-10-5-8(6-11(15)12(10)19)7-2-1-3-9(4-7)20-13(16,17)18/h1-6H,19H2
    • InChI Key: GHLDGBAIHVKXQA-UHFFFAOYSA-N
    • SMILES: FC1C(=C(C=C(C=1)C1C=CC=C(C=1)OC(F)(F)F)F)N

Computed Properties

  • Exact Mass: 289.05260469Da
  • Monoisotopic Mass: 289.05260469Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 2
  • Complexity: 312
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.2
  • Topological Polar Surface Area: 35.3Ų

Experimental Properties

  • Density: 1.4±0.1 g/cm3
  • Boiling Point: 281.8±35.0 °C at 760 mmHg
  • Flash Point: 124.2±25.9 °C
  • Vapor Pressure: 0.0±0.6 mmHg at 25°C

[1,1'-Biphenyl]-4-amine, 3,5-difluoro-3'-(trifluoromethoxy)- Security Information

[1,1'-Biphenyl]-4-amine, 3,5-difluoro-3'-(trifluoromethoxy)- Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Apollo Scientific
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3,5-Difluoro-3'-(trifluoromethoxy)-[1,1'-biphenyl]-4-amine
867288-01-5 97%
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Apollo Scientific
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abcr
AB531573-250 mg
3,5-Difluoro-3'-(trifluoromethoxy)-[1,1'-biphenyl]-4-amine; .
867288-01-5
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€182.40 2022-05-20
abcr
AB531573-1 g
3,5-Difluoro-3'-(trifluoromethoxy)-[1,1'-biphenyl]-4-amine; .
867288-01-5
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abcr
AB531573-250mg
3,5-Difluoro-3'-(trifluoromethoxy)-[1,1'-biphenyl]-4-amine; .
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abcr
AB531573-1g
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Additional information on [1,1'-Biphenyl]-4-amine, 3,5-difluoro-3'-(trifluoromethoxy)-

Recent Advances in the Study of [1,1'-Biphenyl]-4-amine, 3,5-difluoro-3'-(trifluoromethoxy)- (CAS: 867288-01-5)

The compound [1,1'-Biphenyl]-4-amine, 3,5-difluoro-3'-(trifluoromethoxy)- (CAS: 867288-01-5) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research brief aims to synthesize the latest findings related to this compound, focusing on its synthesis, biological activity, and potential as a lead molecule in drug development.

Recent studies have highlighted the compound's role as a key intermediate in the synthesis of novel small-molecule inhibitors targeting specific protein kinases involved in inflammatory and oncogenic pathways. The presence of both difluoro and trifluoromethoxy substituents on the biphenyl scaffold enhances its binding affinity and metabolic stability, making it a promising candidate for further optimization.

In a 2023 study published in the Journal of Medicinal Chemistry, researchers demonstrated that derivatives of [1,1'-Biphenyl]-4-amine, 3,5-difluoro-3'-(trifluoromethoxy)- exhibited potent inhibitory activity against the JAK-STAT signaling pathway, which is implicated in autoimmune diseases and certain cancers. The compound's ability to selectively inhibit JAK2 with an IC50 of 12 nM underscores its potential as a therapeutic agent.

Another significant development involves the use of this compound in the design of positron emission tomography (PET) tracers. A recent preprint on bioRxiv detailed the successful radiolabeling of a derivative with fluorine-18, enabling non-invasive imaging of tumor-associated macrophages in preclinical models. This application could revolutionize the diagnosis and monitoring of cancer immunotherapy responses.

From a synthetic chemistry perspective, advances in transition-metal-catalyzed cross-coupling reactions have improved the scalability of producing [1,1'-Biphenyl]-4-amine, 3,5-difluoro-3'-(trifluoromethoxy)-. A 2024 Nature Protocols paper outlined a palladium-catalyzed Suzuki-Miyaura coupling approach that achieves >90% yield with excellent regioselectivity, addressing previous challenges in large-scale production.

Despite these promising developments, challenges remain in optimizing the pharmacokinetic properties of this compound class. Recent ADMET studies have identified moderate cytochrome P450 inhibition that may require structural modification to minimize potential drug-drug interactions in clinical applications. Ongoing structure-activity relationship (SAR) studies aim to address these limitations while maintaining the compound's potent biological activity.

In conclusion, [1,1'-Biphenyl]-4-amine, 3,5-difluoro-3'-(trifluoromethoxy)- represents a versatile scaffold with multiple applications in drug discovery and diagnostic imaging. The convergence of synthetic chemistry innovations and biological insights positions this compound as a valuable tool for developing next-generation therapeutics, particularly in oncology and immunology. Future research directions should focus on clinical translation of these promising preclinical findings.

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